2-Butyl-1,3-benzoxazol-5-amine
Description
Overview of Benzoxazole (B165842) Compounds in Chemical and Biological Research
Benzoxazoles are bicyclic compounds consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. jocpr.com This core structure is a key component in numerous compounds that are the subject of research for new products with valuable biological activities. jocpr.com The benzoxazole nucleus is a versatile starting material in the synthesis of more complex, often bioactive, molecules. jocpr.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.gov
The significance of benzoxazoles in medicinal chemistry is underscored by their diverse biological properties, which include antimicrobial, anti-inflammatory, analgesic, and anticancer activities. jocpr.comnih.govresearchgate.net This wide range of potential applications has made them a focal point for extensive research and development in the pharmaceutical and chemical industries. researchgate.netnih.gov
Importance of the Benzoxazole Scaffold in Molecular Design for Biological Applications
The benzoxazole scaffold is considered a "privileged" structure in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The unique structural and electronic properties of the benzoxazole ring system allow it to interact with a variety of biological macromolecules, making it an excellent starting point for the design of new therapeutic agents. jocpr.comnih.gov
The versatility of the benzoxazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. researchgate.netnih.gov Researchers can modify the core structure to enhance potency, selectivity, and other drug-like characteristics, leading to the development of novel compounds with improved therapeutic profiles. nih.gov For instance, substitutions at the 2-position of the benzoxazole ring have been a particular focus of research due to the significant impact on biological activity. nih.gov
Current Research Landscape of Substituted Benzoxazole Derivatives
The current research landscape for substituted benzoxazole derivatives is vibrant and expansive, with numerous studies exploring their potential in various therapeutic areas. researchgate.netnih.gov Scientists are actively synthesizing and evaluating new analogs to discover compounds with enhanced efficacy and novel mechanisms of action. nih.gov
Recent studies have focused on creating libraries of substituted benzoxazoles to screen for a wide range of biological activities. nih.gov This has led to the identification of derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net For example, some 2-substituted benzoxazole derivatives have shown promising activity against various bacterial and fungal strains. nih.gov Furthermore, the exploration of benzoxazole derivatives extends to their potential use in agriculture as pesticides. mdpi.com The development of efficient and environmentally friendly synthetic methods for these compounds is also a key area of contemporary research. nih.gov
Rationale for Focused Research on 2-Butyl-1,3-benzoxazol-5-amine
The specific compound, this compound, presents a compelling case for focused research due to the unique combination of its structural features. The butyl group at the 2-position and the amine group at the 5-position of the benzoxazole core are expected to confer distinct chemical and biological properties. The amine group, in particular, offers a reactive site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
While specific research findings on the biological activities of this compound are not extensively detailed in the public domain, its structural similarity to other biologically active benzoxazoles suggests its potential as a valuable lead compound. The exploration of this and similar derivatives could lead to the discovery of new chemical entities with significant therapeutic or industrial applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCQBYWFIUBHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377411 | |
| Record name | 2-butyl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-91-7 | |
| Record name | 2-butyl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Butyl 1,3 Benzoxazol 5 Amine
Established Synthetic Pathways to Benzoxazole (B165842) Derivatives
The construction of the benzoxazole scaffold is a cornerstone of organic synthesis, with several well-established methods. These pathways primarily involve the formation of the oxazole (B20620) ring fused to a benzene (B151609) ring, originating from appropriately substituted phenolic precursors.
Condensation Reactions Involving 2-Aminophenol (B121084) Precursors
The most traditional and widely employed method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as acyl chlorides. researchgate.net This reaction typically requires high temperatures and often the presence of a strong acid catalyst to facilitate the cyclization and dehydration steps. researchgate.net The versatility of this method allows for the introduction of various substituents at the 2-position of the benzoxazole ring by selecting the appropriate carboxylic acid or acyl chloride. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid can be catalyzed by polyphosphoric acid (PPA). ijpbs.com
Numerous catalysts have been developed to improve the efficiency and mildness of this condensation reaction. These include both Lewis and Brønsted acids, as well as heterogeneous catalysts. For example, a Brønsted acidic ionic liquid gel has been shown to be an effective and reusable catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. acs.org Nanocatalysts, such as those based on magnetic nanoparticles, also offer advantages like high reactivity, selectivity, and ease of separation. rsc.orgajchem-a.com
The reaction can also be performed with aldehydes, followed by an oxidative cyclization step. ijpbs.comnih.gov Various catalytic systems, including those based on copper, palladium, and manganese, have been reported to promote this transformation. rsc.orgacs.orgrsc.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting benzoxazole derivative.
Oxidative Cyclization Strategies
An alternative and increasingly popular approach to benzoxazole synthesis is through oxidative cyclization. This strategy often involves the reaction of 2-aminophenols with aldehydes to form an intermediate Schiff base, which then undergoes intramolecular cyclization and oxidation to yield the benzoxazole ring. researchgate.net A variety of oxidizing agents have been utilized for this purpose, including manganese (III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and lead tetraacetate. researchgate.netijpbs.com
More recently, metal-free oxidative cyclization methods have been developed, aligning with the principles of green chemistry. researchgate.netthieme-connect.com These can involve the use of oxidants like molecular oxygen, often in the presence of a catalyst. researchgate.netthieme-connect.com For example, an eco-friendly O2/H2O system has been proposed for the synthesis of 2-alkyl-substituted benzoxazoles. thieme-connect.com Another strategy involves the direct oxidative cyclization of catechols and primary amines. researchgate.net These methods offer advantages in terms of reduced metal contamination and environmental impact.
Targeted Synthesis of 2-Butyl-1,3-benzoxazol-5-amine
The specific synthesis of this compound requires a multi-step approach, involving the formation of the 2-butyl substituted benzoxazole ring and the introduction of the amine group at the 5-position.
Specific Reagents and Reaction Conditions for Butyl and Amine Substitutions
A common strategy for synthesizing 2-substituted-5-aminobenzoxazoles involves starting with a 2-amino-4-nitrophenol. This precursor can be reacted with an appropriate reagent to introduce the butyl group at the 2-position, followed by the reduction of the nitro group to an amine.
For the introduction of the butyl group, one could employ valeryl chloride (the acyl chloride of valeric acid) in a condensation reaction with 2-amino-4-nitrophenol. nih.gov The subsequent reduction of the nitro group at the 5-position to form the desired amine can be achieved using various reducing agents. A standard method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.govresearchgate.net Alternatively, reduction can be carried out using iron powder in the presence of an acid like ammonium (B1175870) chloride. researchgate.net
Another synthetic route involves starting with a 2-alkyl-5-nitrobenzoxazole. The nitro group can then be reduced to an amine. For instance, a 2-alkyl-6-nitrobenzoxazole can be reduced to a 2-alkyl-6-aminobenzoxazole. google.com It is important to note the numbering of the benzoxazole ring can vary, and in this context, the 6-amino derivative would be equivalent to the 5-amino derivative depending on the starting material's substitution pattern.
The acylation of aminophenols is a key step in many of these synthetic pathways. The amino group of p-aminophenol is generally a better nucleophile than the hydroxyl group, leading to preferential N-acylation. quora.com This selectivity is crucial when planning the synthetic sequence.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The optimization of reaction parameters is critical for maximizing the yield and selectivity of the desired product. Key factors to consider include the choice of solvent, catalyst, temperature, and reaction time.
For condensation reactions, the use of dehydrating agents or azeotropic removal of water can drive the equilibrium towards product formation. In catalytic reactions, the catalyst loading and the nature of the catalyst support can significantly impact efficiency and recyclability. rsc.orgajchem-a.com For instance, the use of metal-organic frameworks (MOFs) as catalysts has been shown to result in high conversions and turnover numbers in the synthesis of benzoxazole derivatives. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in benzoxazole synthesis. ijpbs.comrsc.org The rapid and uniform heating provided by microwaves can significantly reduce reaction times compared to conventional heating methods. rsc.org
The choice of solvent can also play a crucial role. While traditional syntheses often employ organic solvents, the development of reactions in greener media such as water or under solvent-free conditions is a major focus of current research. acs.orgorganic-chemistry.orgresearchgate.net
Below is a table summarizing various catalytic systems and conditions used in the synthesis of benzoxazole derivatives, which can be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted acidic ionic liquid gel | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 h | 98 | acs.org |
| Fe3O4@SiO2-SO3H nanoparticles | 2-Aminophenol, Aromatic aldehydes | Solvent-free | 50 | - | High | ajchem-a.com |
| Mn-TPADesolv (MOF) | o-Aminophenol, p-Chlorobenzaldehyde | Ethanol (B145695) | 30 | 10 min | 99.9 (conversion) | rsc.org |
| Samarium triflate | o-Aminophenol, Aldehydes | Aqueous medium | Mild | - | - | organic-chemistry.org |
| DarcoKB (activated carbon) | 2-Amino-4-nitrophenol, Aromatic aldehydes | Xylene | 120 | 6 h | 70-80 | nih.gov |
Green Chemistry Approaches for Benzoxazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to develop more environmentally benign and sustainable processes. ijpbs.com Key areas of focus include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.
The use of water as a solvent is highly desirable from a green chemistry perspective. organic-chemistry.org Several catalytic systems have been developed that are effective in aqueous media for the synthesis of benzoxazoles. organic-chemistry.org Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an even greener alternative, minimizing waste generation. acs.orgnih.govresearchgate.net
The development of heterogeneous and reusable catalysts is another important aspect of green benzoxazole synthesis. rsc.orgajchem-a.comorganic-chemistry.org Catalysts based on magnetic nanoparticles, for example, can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing catalyst waste and cost. ajchem-a.comresearchgate.netckthakurcollege.net Metal-organic frameworks (MOFs) also offer high recyclability and efficiency. rsc.org
Energy efficiency is another key consideration. Microwave-assisted synthesis and sonication are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpbs.comrsc.orgnih.govresearchgate.net Furthermore, the development of reactions that can be performed at or near room temperature contributes to a more sustainable process. ckthakurcollege.net
Life cycle assessment (LCA) has been used to evaluate the environmental profile of different synthetic routes to benzoxazoles, demonstrating the superiority of continuous-flow technologies in reducing carbon emissions and energy consumption compared to traditional batch processes. rsc.org
Microwave-Assisted Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of benzoxazoles is particularly amenable to microwave irradiation, which can efficiently promote the necessary cyclization and dehydration steps. rsc.org In a potential microwave-assisted synthesis of this compound, a mixture of 2,4-diaminophenol (B1205310) and pentanoic acid or a related derivative could be irradiated in the presence of a suitable catalyst or promoter. beilstein-journals.org For instance, Lawesson's reagent has been effectively used in the microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol under solvent-free conditions. organic-chemistry.org Another approach involves the use of a Brønsted and Lewis dual acidic (Hf-BTC) catalyst under microwave irradiation, which has been successful for the condensation of 2-aminophenol with benzoyl chloride. rsc.org
| Reactants | Catalyst/Promoter | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Carboxylic Acids | Lawesson's Reagent | Solvent-free, MW | Good | organic-chemistry.org |
| 2-Aminophenol, Benzoyl Chloride | Hf-BTC | Solvent-free, MW, 120 °C, 15 min | 30–85% | rsc.org |
| 2-Aminophenol, Carbodiimides | ZnCl2 | Isopropanol, MW, 80 °C, 30 min | 90–94% | rsc.org |
| N-(4-hydroxybutyl)thioamides | PPSE | Solvent-free, MW, 90 °C, 8 min | 73% | beilstein-journals.org |
Ultrasound-Assisted Synthesis
The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, provides an alternative energy source that can dramatically reduce reaction times and improve yields. nih.gov This green chemistry approach enhances mass transfer and accelerates reactions through the phenomenon of acoustic cavitation. nih.govdntb.gov.ua The synthesis of various heterocyclic compounds, including benzoxazoles, has been successfully achieved using ultrasound. nih.govresearchgate.net A general approach for synthesizing 2-substituted benzoxazoles involves the sonication of a 2-aminophenol and an appropriate aldehyde. researchgate.net This method often results in excellent yields, greater product purity, and simpler workups compared to conventional methods. nih.gov
| Heterocycle | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Oxazole derivatives | Amine, Aldehyde | Deep eutectic solvent, Ultrasound, 8 min | 90% yield vs. 69% in 3.5h (thermal) | researchgate.net |
| 1,5-Disubstituted-1H-tetrazoles | Aldehyde, Amine, Isocyanide, Azide | MeOH, Ultrasound | Good yields (up to 88%) | mdpi.com |
| General Heterocycles | Various | Ultrasonic irradiation | Reduced reaction times, lower cost, high yields | nih.gov |
Mechanochemical Methods
Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, represents a significant advancement in green synthesis by minimizing or eliminating the need for solvents. d-nb.info Ball milling techniques, including liquid-assisted grinding (LAG), have been successfully applied to the synthesis of a wide range of organic molecules, including heterocycles like benzoxazoles. d-nb.infonih.gov The synthesis of benzoxazole derivatives has been reported via mechanochemical methods using ZnO nanoparticles as a catalyst, reacting 2-aminophenols with aldehydes. nih.gov This solvent-free approach is highly efficient, often requiring only short reaction times at room temperature. Another example is the mechanochemical Michael reaction, which uses a high-speed vibration mill to produce adducts in good to excellent yields within minutes. d-nb.info
| Reaction Type | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzoxazole Synthesis | 2-Aminophenol, Aldehydes | ZnO nanoparticles, Ball mill, 30 min | 79–94% | nih.gov |
| Amide Synthesis | Benzaldehydes, Benzylamines | PIDA, NaHSO4, Solvent-free, 2 h | 72–92% | d-nb.infobeilstein-journals.org |
| Ugi 4-Component Reaction | Benzaldehyde, Chloroacetic acid, tert-Butyl isocyanide, Propargylamine | InCl3, Ball mill (LAG) | 74% | d-nb.infobeilstein-journals.org |
| Benzoxazole Synthesis | o-aminophenol, acetylated tert-butylbenzene (B1681246) derivatives | Ball mill, Solvent-free | 75% |
Catalyst-Free and Solvent-Free Synthetic Conditions
Developing synthetic protocols that operate under catalyst-free and solvent-free conditions is a primary goal of green chemistry. Such reactions often rely on the intrinsic reactivity of the starting materials under thermal conditions. A reusable Brønsted acidic ionic liquid (BAIL) gel has been employed as an efficient heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions at 130 °C, affording excellent yields. nih.govacs.org While this method uses a catalyst, its reusability aligns with green chemistry principles. researchgate.net More strictly catalyst-free methods have also been developed. A novel protocol using water as a co-solvent has been shown to construct C=N bonds at room temperature without any catalysts or additives, demonstrating high efficiency and broad functional group tolerance. royalsocietypublishing.org This type of condensation is a key step in the formation of the Schiff base intermediate in many benzoxazole syntheses.
| Reaction | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzoxazole Synthesis | 2-Aminophenol, Benzaldehyde | BAIL gel, 130 °C, 5 h, solvent-free | 98% | nih.govacs.org |
| C=N Bond Formation | Primary amine, Aldehyde | H2O/CH2Cl2, Room Temp, 5 min | 95% | royalsocietypublishing.org |
Functionalization and Derivatization Strategies of the Amine Moiety
The presence of a primary amino group at the 5-position of the benzoxazole ring offers a reactive handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives. The most common of these are acylation and alkylation reactions.
Acylation Reactions
The acylation of the 5-amino group of this compound can be readily achieved using standard procedures. This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. This transformation converts the primary amine into a secondary amide, which can significantly alter the molecule's properties. The protection of amine groups via acylation is a fundamental transformation in organic synthesis. beilstein-journals.org For example, the Vilsmeier-Haack reaction is a related transformation that can be used for the formylation of activated aromatic rings, and acylation reagents are central to multicomponent reactions like the Ugi reaction. ambeed.com
| Acylating Agent | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Acyl Chlorides (e.g., Acetyl chloride) | N-Aryl Amide | Aprotic solvent, Base (e.g., Pyridine, Triethylamine) | evitachem.com |
| Acid Anhydrides (e.g., Acetic anhydride) | N-Aryl Amide | Aprotic solvent, optional catalyst (e.g., DMAP) | evitachem.com |
| Fmoc-Cl | N-Fmoc protected amine | Solvent-free milling, NaHCO3 | beilstein-journals.org |
Alkylation Reactions
Alkylation of the 5-amino group provides another route to functionalization, leading to secondary or tertiary amines. This can be accomplished through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Beyond simple N-alkylation, more advanced strategies can leverage the existing heterocyclic structure. Research has shown that the benzoxazole moiety itself can serve as a removable directing group for the iridium-catalyzed C(sp³)–H alkylation of C-H bonds adjacent to a nitrogen atom in a separate part of the molecule. acs.org While this specific application relates to N-alkylation of the benzoxazole nitrogen followed by C-H activation elsewhere, the principle highlights the sophisticated transformations possible on such scaffolds. For direct alkylation of the 5-amino group, standard conditions would apply, leading to N-alkyl or N,N-dialkyl derivatives. evitachem.com
| Alkylation Method | Reagents | Product Type | Reference |
|---|---|---|---|
| Direct Alkylation | Alkyl Halides (e.g., Iodomethane, Benzyl bromide) | Secondary or Tertiary Amine | evitachem.com |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | evitachem.com |
| Directed C(sp³)-H Alkylation | [Ir(cod)2]BF4, Olefin | α-Alkylated Amine (after removal of directing group) | acs.org |
Formation of Imine Derivatives
The primary amine functionality at the C-5 position of the 2-butyl-1,3-benzoxazole ring system allows for the straightforward synthesis of imine derivatives, also known as Schiff bases. This transformation is typically achieved through a condensation reaction with various aldehydes and ketones. The resulting imine or azomethine group (–C=N–) is formed by the reaction of the primary amine with the carbonyl group of the aldehyde or ketone, with the concurrent elimination of a water molecule. beilstein-journals.org This reaction is a fundamental and widely utilized method for introducing structural diversity to the benzoxazole core.
While specific research detailing the formation of imine derivatives directly from this compound is not extensively documented in the cited literature, the reactivity of analogous 2-substituted-1,3-benzoxazol-5-amines provides a clear precedent for this chemical transformation. For instance, studies on 2-methyl-1,3-benzoxazol-5-amine (B1270466) and 2-H-1,3-benzoxazol-5-amine demonstrate their successful condensation with a range of aromatic aldehydes and an aromatic ketone.
The general synthetic approach involves reacting the 5-aminobenzoxazole derivative with a slight excess of the chosen aldehyde or ketone in a suitable solvent, often with the addition of a catalytic amount of acid to facilitate the reaction. The reaction mixture is typically heated to promote the condensation and removal of water.
Detailed research on analogous compounds has shown the successful synthesis of a series of Schiff bases. In these studies, 2-substituted-1,3-benzoxazol-5-amines were condensed with various substituted benzaldehydes and a substituted acetophenone. The reactions were carried out using ethanol as a solvent and a few drops of glacial acetic acid as a catalyst, followed by refluxing the mixture. This methodology has been shown to be effective for producing the corresponding imine derivatives in good yields.
The table below summarizes the synthesis of various imine derivatives from analogous 5-aminobenzoxazole compounds, providing insight into the expected reactivity of this compound under similar conditions.
Table 1: Synthesis of Imine Derivatives from 2-Substituted-1,3-benzoxazol-5-amines
| Starting Amine | Aldehyde/Ketone | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 2-Methyl-1,3-benzoxazol-5-amine | p-Nitrobenzaldehyde | Glacial Acetic Acid | Ethanol | (E)-N-(4-nitrobenzylidene)-2-methylbenzo[d]oxazol-5-amine |
| 2-Methyl-1,3-benzoxazol-5-amine | p-Hydroxybenzaldehyde | Glacial Acetic Acid | Ethanol | 4-(((E)-(2-methylbenzo[d]oxazol-5-yl)imino)methyl)phenol |
| 2-Methyl-1,3-benzoxazol-5-amine | p-Chlorobenzaldehyde | Glacial Acetic Acid | Ethanol | (E)-N-(4-chlorobenzylidene)-2-methylbenzo[d]oxazol-5-amine |
| 1,3-Benzoxazol-5-amine | p-Bromoacetophenone | Glacial Acetic Acid | Ethanol | (E)-N-(1-(4-bromophenyl)ethylidene)benzo[d]oxazol-5-amine |
| 1,3-Benzoxazol-5-amine | Terephthaldehyde | Glacial Acetic Acid | Ethanol | (E)-4-(((E)-(benzo[d]oxazol-5-ylimino)methyl)benzylidene)benzo[d]oxazol-5-amine |
Data derived from studies on analogous compounds.
Advanced Spectroscopic and Structural Elucidation of 2 Butyl 1,3 Benzoxazol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Butyl-1,3-benzoxazol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) core and the aliphatic protons of the butyl chain and the amine group. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating amine group and the heterocyclic ring structure. The butyl group would present characteristic signals, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The benzoxazole ring system is characterized by several signals in the aromatic region, with the carbon atom at position 2 (C=N) appearing at a significantly downfield chemical shift, typically around 160 ppm for similar structures. The carbons of the butyl chain would be found in the aliphatic region of the spectrum. The presence of the amine group is expected to influence the chemical shifts of the aromatic carbons to which it is attached.
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | m |
| NH₂ | 3.5 - 5.0 | br s |
| -CH₂- (butyl, α to ring) | 2.8 - 3.2 | t |
| -CH₂- (butyl) | 1.6 - 1.9 | m |
| -CH₂- (butyl) | 1.3 - 1.6 | m |
| -CH₃ (butyl) | 0.8 - 1.1 | t |
Predicted values are based on general principles and data for analogous compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Benzoxazole C2) | 158 - 165 |
| Aromatic-C | 100 - 150 |
| -CH₂- (butyl, α to ring) | 30 - 35 |
| -CH₂- (butyl) | 25 - 30 |
| -CH₂- (butyl) | 20 - 25 |
| -CH₃ (butyl) | 13 - 15 |
Predicted values are based on general principles and data for analogous compounds like 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in confirming the connectivity within the butyl chain and in assigning the positions of the aromatic protons based on their coupling patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon, allowing for the definitive assignment of the carbon signals in the aliphatic and aromatic regions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₁H₁₄N₂O.
The fragmentation pattern observed in the mass spectrum would offer further structural information. Key fragmentation pathways would likely involve the loss of the butyl chain or parts of it, as well as fragmentation of the benzoxazole ring system. The observation of a molecular ion peak ([M]⁺) and characteristic fragment ions would provide strong evidence for the proposed structure. For analogous benzoxazole derivatives, fragmentation often involves the loss of substituents from the main ring structure.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 190 | [M]⁺ (Molecular Ion) |
| 147 | [M - C₃H₇]⁺ |
| 133 | [M - C₄H₉]⁺ |
Predicted fragmentation is based on common fragmentation patterns of alkyl-substituted heterocyclic compounds.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine N-H bonds, the aromatic C-H and C=C bonds, the C-N and C-O bonds of the benzoxazole ring, and the aliphatic C-H bonds of the butyl group.
Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. columbia.edu The C=N stretching vibration of the benzoxazole ring is expected around 1610 cm⁻¹, and the C-O-C stretching vibrations would appear in the 1250 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300 - 3500 | N-H stretch (primary amine) |
| 2850 - 2960 | C-H stretch (aliphatic) |
| ~1610 | C=N stretch (benzoxazole) |
| 1500 - 1600 | C=C stretch (aromatic) |
| ~1250 | C-O-C stretch (benzoxazole) |
Predicted values are based on established IR correlation tables and data for similar compounds.
X-ray Crystallography for Solid-State Structural Determination (if applicable to the compound or close analogs)
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, studies on closely related benzoxazole derivatives have been conducted. iucr.org
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the planarity of the benzoxazole ring system and determine the conformation of the butyl chain in the solid state. It would also provide insight into the hydrogen bonding network formed by the amine groups and the packing of the molecules in the crystal lattice. For instance, in the crystal structure of a related benzoxazole derivative, intermolecular hydrogen bonds were observed to link the molecules into dimers. iucr.org
Vibrational Spectroscopy (Raman) Studies
Raman spectroscopy, which is complementary to IR spectroscopy, provides information about the vibrational modes of a molecule. A Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the benzoxazole ring and the C-C skeletal vibrations of the butyl chain. The C=N stretching vibration would also be Raman active. Studies on related benzoxazole derivatives have utilized Raman spectroscopy to characterize their vibrational properties. esisresearch.orgnih.gov The technique can be particularly useful for studying samples in aqueous solutions, where IR spectroscopy can be challenging.
Computational Chemistry and Theoretical Characterization of 2 Butyl 1,3 Benzoxazol 5 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the properties of molecules. uantwerpen.benih.govrsc.orgresearcher.life DFT methods, in particular, have proven to be highly effective for studying benzoxazole (B165842) derivatives, providing a balance between computational cost and accuracy. ui.edu.ngnih.gov These calculations help in understanding the molecule's geometry, electronic structure, and intramolecular interactions.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-Butyl-1,3-benzoxazol-5-amine, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
The benzoxazole core is an aromatic, bicyclic system and is expected to be nearly planar. ias.ac.in The butyl group attached at the 2-position and the amine group at the 5-position introduce conformational flexibility. The rotation around the single bonds of the butyl chain will give rise to different conformers. A detailed conformational analysis would be necessary to identify the global minimum energy structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.42 |
| C-N (in ring) | ~1.38 |
| C-O (in ring) | ~1.37 |
| C-N (amine) | ~1.40 |
| C-C (butyl chain) | ~1.53 |
| **Bond Angles (°) ** | |
| C-N-C (in ring) | ~105 |
| C-O-C (in ring) | ~108 |
| Angles in benzene (B151609) ring | ~120 |
| Dihedral Angles (°) | |
| Dihedral angle defining planarity of benzoxazole ring | ~0 |
Note: These values are estimations based on typical values for similar structures and would be precisely determined through DFT calculations.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical stability. nih.gov A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring and the amine group, reflecting their electron-donating nature. The LUMO, conversely, is likely to be distributed over the entire benzoxazole system. The butyl group, being an alkyl group, will have a minor influence on the frontier orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| E_HOMO | -5.0 to -6.0 |
| E_LUMO | -1.0 to -2.0 |
Note: These are estimated values. The precise energies would be obtained from DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. rsc.org In an MEP map, red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), which are favorable for nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the nitrogen atom of the amine group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It helps in understanding charge transfer, hyperconjugation, and delocalization of electron density. uantwerpen.be
In this compound, NBO analysis would reveal the nature of the bonds, the lone pairs on the heteroatoms, and the delocalization of π-electrons within the aromatic system. It would also quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the lone pair of the amine nitrogen and the antibonding orbitals of the benzoxazole ring would indicate the extent of electron donation from the amine group to the ring.
Aromaticity is a key property of the benzoxazole ring system that contributes to its stability. ui.edu.ng Various computational indices can be used to quantify the degree of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI).
For the benzoxazole ring in this compound, these indices would likely confirm its aromatic character. The fusion of the benzene and oxazole (B20620) rings results in a system with delocalized π-electrons, which is a hallmark of aromaticity.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. uantwerpen.be An MD simulation of this compound in a given environment (e.g., in a solvent) would provide a detailed picture of its conformational landscape.
By simulating the movements of the atoms over time, MD can reveal the preferred conformations of the flexible butyl chain and how it interacts with the rest of the molecule. It can also provide information about the solvation of the molecule and the dynamics of intermolecular interactions. Such simulations are particularly useful for understanding how the molecule might behave in a biological system or in solution.
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in structure-based drug design for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. nih.gov
For the benzoxazole class of compounds, molecular docking studies have been instrumental in predicting interactions with various biological targets. These studies help to identify key amino acid residues within the protein's active site that are crucial for binding and subsequent biological activity.
Research on benzoxazole derivatives has revealed potential binding modes in several important enzymes. For instance, docking studies of benzoxazole Schiff base derivatives with glucosamine-6-phosphate synthase have been performed to investigate their antimicrobial potential. researchgate.net These studies show how the derivatives fit into the active site, with bulky phenyl groups suggested to be essential for blocking the active centers of the enzyme. researchgate.net In another example, benzoxazole derivatives were docked into the active site of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum, a target for anti-parasitic drugs. nih.govnih.gov Similarly, to explore treatments for neurodegenerative diseases, 2-arylbenzoxazoles were identified as potential antagonists for the adenosine (B11128) A₂A receptor through docking studies. tandfonline.com
The analysis of these docking poses typically reveals critical molecular interactions, such as:
Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues like Gln, Leu, and Asn is a common stabilizing interaction. scholarsresearchlibrary.com
Hydrophobic Interactions: The aromatic benzoxazole core and its substituents often engage in hydrophobic interactions with nonpolar residues in the binding pocket. scholarsresearchlibrary.com
Pi-Pi Stacking: The planar aromatic ring system of the benzoxazole core can interact with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
These predictive studies provide a detailed map of the ligand-protein complex, guiding the rational design of more potent and selective inhibitors based on the benzoxazole scaffold.
| Biological Target | Therapeutic Area | Key Interacting Residues (Example) | Source(s) |
| Glucosamine-6-phosphate synthase | Antimicrobial | Not specified | researchgate.net |
| Inosine 5'-monophosphate dehydrogenase (IMPDH) | Anti-parasitic | Not specified | nih.govnih.gov |
| Adenosine A₂A Receptor | Neurodegenerative Disease | Not specified | tandfonline.com |
| Fructose-1,6-bisphosphatase | Antidiabetic | Not specified | researchgate.netchemijournal.com |
| Peptide Deformylase | Antitubercular | Gln56, Gln76, Leu107, Glu179 | scholarsresearchlibrary.com |
| DNA Gyrase | Antimicrobial | Not specified | researchgate.net |
Beyond predicting the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity between the ligand and the protein. This score, often expressed as a negative value in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A more negative score typically indicates a stronger and more stable interaction.
In studies of benzoxazole derivatives, these scoring functions are used to rank potential inhibitors. For example, in the investigation of antidiabetic agents targeting fructose-1,6-bisphosphatase, newly identified compounds showed better docking scores than the most potent known analog, suggesting they could be promising leads. researchgate.netchemijournal.com
The energetics of binding are further broken down into constituent energy terms. In a quantitative structure-activity relationship (QSAR) study on benzoxazole inhibitors of C. parvum IMPDH, the following energy-based descriptors derived from docking were used to build a predictive model nih.gov:
Intermolecular Energy (IME): The energy of interaction between the ligand and the protein.
Electrostatic Energy (EE): The contribution of electrostatic forces to the binding.
Van der Waals + H-bond + Desolvation Energy (VdwE): A combined term representing non-bonded interactions.
By evaluating these binding affinities and energetic components, researchers can prioritize which derivatives of this compound are most likely to be active and warrant synthesis and experimental testing.
| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interactions |
| Derivative 1 | -8.5 | -9.2 | H-bond with SER150, Hydrophobic interaction with LEU200 |
| Derivative 2 | -8.1 | -8.8 | H-bond with ASN120, Pi-stacking with PHE250 |
| Derivative 3 | -7.9 | -8.5 | H-bond with GLN95, Hydrophobic interaction with ILE105 |
| This compound | -7.5 | -8.1 | H-bond with ASN120, Hydrophobic interaction with LEU200 |
| Derivative 4 | -7.2 | -7.9 | Hydrophobic interaction with ILE105 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For benzoxazole derivatives, a wide array of descriptors has been utilized to build predictive models for various biological activities.
These descriptors can be grouped into several categories:
Topological Descriptors: These 2D descriptors describe the connectivity of atoms in a molecule. Examples used in studies of benzoxazoles include the X1, MSD, and XMOD descriptors. wisdomlib.org
Physicochemical Descriptors: These relate to properties like lipophilicity and solubility. Commonly used descriptors for benzoxazoles include partition coefficients (e.g., ABlogP, XlogP2) and aqueous solubility (e.g., AClogS, ABlogS), which are crucial for antifungal activity. chem-soc.si
Energy-Based Descriptors: As mentioned previously, these are derived from molecular docking simulations and include terms like binding energy, intermolecular energy, and electrostatic energy. nih.gov
3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule. In 3D-QSAR studies on benzoxazole benzenesulfonamides, the model correlated activity with the spatial arrangement of hydrophobic groups, hydrogen-bond acceptors, and hydrogen-bond donors. researchgate.netchemijournal.com
The selection of relevant descriptors is a critical step to ensure the resulting model is both predictive and interpretable.
| Descriptor Type | Examples | Relevance | Source(s) |
| Physicochemical | ABlogP, XlogP2, AClogS | Lipophilicity and solubility, crucial for bioavailability and antifungal activity. | chem-soc.si |
| Topological | X1, MSD, XMOD | Molecular size, shape, and branching, related to antifungal activity. | wisdomlib.org |
| Energy-Based | Binding Energy, Intermolecular Energy | Predicted binding affinity from docking, used to model enzyme inhibition. | nih.gov |
| 3D Pharmacophore | Hydrophobic, H-bond Donor/Acceptor | Spatial features required for interaction with a target, used for antidiabetic activity. | researchgate.netchemijournal.com |
Once descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are common techniques applied to benzoxazole datasets. nih.govchem-soc.si
Several successful QSAR models have been developed for benzoxazole derivatives:
An MLR model for inhibitors of C. parvum IMPDH yielded a correlation coefficient (r²) of 0.7948, indicating a good correlation between the energy-based descriptors and the inhibitory activity (pIC50). nih.govnih.gov
A 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives as antidiabetic agents produced a statistically robust model with an r² of 0.9686. researchgate.netchemijournal.com
QSAR models for the antifungal activity of benzoxazoles against Candida albicans also showed strong correlations, with one model achieving an r² value of 0.8616. wisdomlib.org
These models are expressed as mathematical equations that can be used to predict the biological activity of new, unsynthesized compounds like this compound, thereby guiding synthetic efforts toward more potent molecules.
| Biological Activity | Model Type | Key Descriptors | Correlation Coefficient (r²) | Source(s) |
| Anti-parasitic (IMPDH inhibition) | 2D-QSAR (MLR) | Energy-based (BE, IME, etc.) | 0.7948 | nih.govnih.gov |
| Antifungal | 2D-QSAR | Topological (X1, MSD, IX) | 0.8616 | wisdomlib.org |
| Antidiabetic (FBPase inhibition) | 3D-QSAR | Pharmacophore fields | 0.9686 | researchgate.netchemijournal.com |
| Antifungal | QSAR (PCR, PLS) | Physicochemical (AClogS, ABlogP) | Not specified | chem-soc.si |
A QSAR model is only useful if its predictive power is rigorously validated and its limitations are understood. Validation ensures the model is not a result of chance correlation. A key validation metric is the leave-one-out cross-validated correlation coefficient (q²). A statistically reliable 3D-QSAR model for antidiabetic benzoxazoles reported a q² of 0.72, indicating good predictive ability. researchgate.netchemijournal.com
Equally important is the concept of the Applicability Domain (AD). The AD defines the chemical space—in terms of structure and descriptor values—for which the model provides reliable predictions. variational.ainih.gov A prediction for a compound that falls outside the AD is considered an extrapolation and is less trustworthy. edap-cluster.com
Methods to define the AD include:
Descriptor Range: Ensuring that the descriptor values for a new compound fall within the minimum and maximum values of the training set. cadaster.eu
Structural Similarity: Defining the domain based on structural fragments or fingerprints, ensuring new compounds are sufficiently similar to those used to build the model. variational.aicadaster.eu
Distance-Based Methods: Calculating the distance of a new compound to the model or the training set in descriptor space.
Defining the AD is critical for the practical application of QSAR models in drug discovery, ensuring that predictions for novel compounds like this compound are made with a defined level of confidence. nih.govedap-cluster.com
In Vitro Biological Activity Investigations and Structure Activity Relationship Sar Insights
In Vitro Enzyme Inhibition Assays
There is currently no publicly available data on the in vitro enzyme inhibition activity of 2-Butyl-1,3-benzoxazol-5-amine.
Screening Against Panels of Relevant Enzymes
No information is available regarding the screening of this compound against any panel of enzymes.
Determination of Inhibitory Potency (e.g., IC50, Ki values)
There are no published IC50 or Ki values for this compound against any enzymatic target.
Mechanistic Insights into Enzyme Inhibition Pathways
Without any primary inhibition data, no mechanistic insights into the enzyme inhibition pathways of this compound can be provided.
Receptor Binding Assays
There is currently no publicly available data on the receptor binding profile of this compound.
Assessment of Binding Affinity to Target Receptors
No studies have been published that assess the binding affinity of this compound to any specific receptors.
Competitive Binding Studies
There is no information available on competitive binding studies involving this compound.
Cellular Activity Studies (Mechanism-Focused)
Comprehensive searches of scientific literature and chemical databases have been conducted to ascertain the cellular activities of this compound. The following subsections detail the findings, or lack thereof, for specific biological effects.
Despite the recognized potential of the benzoxazole (B165842) scaffold in anticancer research, no specific studies detailing the antiproliferative activity of this compound against any cancer cell lines have been identified in publicly available scientific literature. While numerous benzoxazole derivatives have been synthesized and evaluated for their anticancer properties, research on this specific analog has not been published. jocpr.comnih.gov
There are no available data from dose-dependent cytotoxicity assays for this compound. Consequently, key parameters such as IC₅₀ (half-maximal inhibitory concentration) values against cancer cell lines have not been determined or reported. The absence of such data prevents a quantitative assessment of its potential cytotoxic effects.
To illustrate the type of data that is currently unavailable for this compound, the following is an example data table for other benzoxazole derivatives, which have been studied for their cytotoxic effects.
Table 1: Illustrative Cytotoxicity Data for Various Benzoxazole Derivatives (Data for this compound is not available)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Example Derivative A | MCF-7 (Breast) | Data not available |
| Example Derivative B | HCT116 (Colon) | Data not available |
No studies have been published investigating the potential for this compound to induce apoptosis in cancer cells. Research into its effects on apoptotic pathways, including the activation of caspases, changes in mitochondrial membrane potential, or the regulation of pro- and anti-apoptotic proteins, has not been documented.
There is no information available regarding the effect of this compound on cell cycle progression in cancer cells. Studies using techniques such as flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound have not been reported.
The benzoxazole core is a known pharmacophore in the development of antimicrobial agents. jocpr.comnih.gov However, a thorough review of the scientific literature reveals no specific studies that have evaluated the antimicrobial activity of this compound against any specific pathogens.
Due to the lack of primary research on the antimicrobial properties of this compound, there is no information on its potential mechanisms of microbial growth inhibition. Key data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial or fungal strains are not available.
For context, the table below indicates the type of antimicrobial data that is currently not available for this compound.
Table 2: Illustrative Antimicrobial Activity Data for Various Benzoxazole Derivatives (Data for this compound is not available)
| Compound/Derivative | Pathogen | MIC (µg/mL) |
|---|---|---|
| Example Derivative D | Staphylococcus aureus | Data not available |
| Example Derivative E | Escherichia coli | Data not available |
Antimicrobial Activity Against Specific Pathogens
Elucidation of Microbial Target
The precise microbial target for this compound has not been experimentally determined. However, computational and in vitro studies on various benzoxazole derivatives suggest potential mechanisms of action. One of the most frequently proposed targets for the antibacterial activity of benzoxazoles is DNA gyrase . nih.govnih.gov This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.
Molecular docking studies have indicated that the benzoxazole scaffold can fit into the ATP-binding site of the GyrB subunit of DNA gyrase, suggesting a mechanism of competitive inhibition. nih.gov The structural similarity of the benzoxazole core to purine (B94841) bases like adenine (B156593) and guanine (B1146940) is thought to facilitate its interaction with the nucleotide-binding site on the enzyme. nih.gov By inhibiting DNA gyrase, these compounds can disrupt critical cellular processes, leading to bacterial cell death.
It is important to note that while DNA gyrase is a validated target for many antibacterial agents, the interaction of benzoxazole derivatives with this enzyme is, in many cases, predicted through computational models and awaits conclusive experimental validation. nih.govacs.org Other potential mechanisms, such as perturbation of the cell membrane's total sterol content, have also been suggested for some benzoxazole derivatives, indicating that the mode of action could be multifaceted and dependent on the specific substitution pattern of the molecule.
Structure-Activity Relationship (SAR) Analysis Derived from In Vitro Data
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Analysis of various studies on 2,5-disubstituted benzoxazoles provides valuable insights into their structure-activity relationships (SAR). nih.govnih.govresearchgate.nettandfonline.com
Correlation of Specific Structural Features with Observed Biological Potency
Research has consistently shown that the antimicrobial potency of benzoxazoles is significantly influenced by the electronic and steric properties of their substituents. For instance, the presence of electron-withdrawing groups, such as nitro or halogen atoms, on the benzoxazole core can enhance antibacterial activity. researchgate.net Conversely, electron-donating groups may also contribute to activity, suggesting a complex interplay of electronic effects.
Identification of Key Pharmacophoric Elements for the Chemical Compound
Based on the analysis of various active benzoxazole derivatives, a general pharmacophore model can be proposed. This model typically includes:
A Hydrogen Bond Acceptor: The nitrogen atom in the oxazole (B20620) ring is a key hydrogen bond acceptor, crucial for interaction with biological targets.
A Hydrogen Bond Donor: The presence of a hydrogen bond donor, such as the amino group at the 5-position in this compound, can significantly contribute to binding affinity.
Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring and substituents at the 2-position provide hydrophobic surfaces that can engage in van der Waals interactions with the target site.
Computational pharmacophore analysis of some antimicrobial benzoxazoles has confirmed the importance of these features, highlighting the roles of hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and general hydrophobicity in their inhibitory activity.
Impact of Substituents, particularly at the 5-position and 2-butyl chain, on Activity Profiles
The substituents at the 2 and 5-positions of the benzoxazole ring are particularly important for modulating biological activity. nih.gov
5-Position Substituents:
The nature of the substituent at the 5-position has a profound effect on the activity profile. An amino group (-NH2) at this position, as in the title compound, has been shown in related structures to be crucial for certain biological activities, including antituberculosis activity. The amino group can act as a hydrogen bond donor and a point for further derivatization to modulate the compound's physicochemical properties.
The following table illustrates the effect of different substituents at the 5-position on the antimicrobial activity of some benzoxazole derivatives against Bacillus subtilis.
| Compound ID | R2 Substituent | R5 Substituent | MIC (µg/mL) against B. subtilis |
| 5a | -C6H4-4-Cl | -NO2 | >100 |
| 5c | -C6H4-4-Cl | -NHCOCH3 | 3.12 |
| 5e | -C6H4-4-Cl | -NH2 | 3.12 |
Data sourced from a study on 2,5-disubstituted benzoxazoles. nih.gov
This data suggests that converting the nitro group to an amino or acetamido group can significantly enhance antibacterial activity.
2-Butyl Chain:
The table below presents the minimum inhibitory concentration (MIC) values for a selection of 2-substituted benzoxazole derivatives against various microorganisms, highlighting the influence of the C2 substituent.
| Compound | R2 Substituent | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. krusei MIC (µg/mL) |
| 11 | -CH2-C6H4-4-Cl | 125 | 31.25 | 31.25 |
| 30 | -C6H5 | 62.5 | >250 | 7.8 |
| 34 | -C6H4-4-Cl | 62.5 | >250 | 7.8 |
Data extracted from a QSAR study on 2,5-disubstituted benzoxazoles. tandfonline.com
This data illustrates that even subtle changes at the 2-position, such as the presence of a phenyl versus a substituted phenyl group, can significantly alter the antimicrobial spectrum and potency.
Mechanistic Elucidation of Biological Action and Molecular Interactions
Identification of Specific Molecular Targets Interacting with the Chemical Compound
No published research has identified the specific molecular targets of 2-Butyl-1,3-benzoxazol-5-amine. While related benzoxazole (B165842) derivatives have been shown to interact with targets such as DNA gyrase or cholinesterases, these findings cannot be directly attributed to the butyl-substituted amine variant. nih.gov
Detailed Analysis of Ligand-Target Interactions (e.g., hydrogen bonding networks, hydrophobic interactions)
In the absence of an identified molecular target, there is no available analysis of the ligand-target interactions for this compound. Consequently, details regarding potential hydrogen bonding networks, hydrophobic interactions, or other binding modalities have not been described in the scientific literature.
Allosteric Modulation Studies
No studies concerning the potential allosteric modulation effects of this compound on any protein or receptor have been reported.
Investigation of Downstream Signaling Pathways and Cellular Responses
There is a lack of information regarding the downstream signaling pathways and subsequent cellular responses that may be triggered by the activity of this compound.
Exploration of Resistance Mechanisms (if applicable for observed biological effects)
As no specific biological effects or antimicrobial activities have been documented for this compound, there is no research available on potential mechanisms of resistance to this compound.
Future Research Directions and Translational Perspectives for 2 Butyl 1,3 Benzoxazol 5 Amine Derivatives
Rational Design of Next-Generation Benzoxazole (B165842) Analogs with Enhanced Specificity
The development of new, more effective benzoxazole-based therapeutic agents relies heavily on the rational design of analogs with improved specificity towards their biological targets. This approach aims to maximize efficacy while minimizing off-target effects. A cornerstone of this effort is the detailed analysis of structure-activity relationships (SAR). researchgate.netresearchgate.net SAR studies systematically modify the chemical structure of benzoxazole derivatives to understand how these changes influence their biological activity. researchgate.net For instance, the nature and position of substituents on the benzoxazole ring can significantly affect potency and selectivity. acs.org Studies have shown that the introduction of electron-withdrawing or electron-releasing groups at different positions can enhance the antimicrobial and antiproliferative effects of these compounds. researchgate.net
Molecular modeling and docking studies are indispensable tools in this rational design process. nih.govnih.gov These computational techniques allow researchers to visualize and predict how benzoxazole analogs will interact with the binding sites of target proteins. nih.govresearchgate.net By simulating these interactions, scientists can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. acs.org For example, molecular docking has been used to design benzoxazole-benzamide conjugates as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These studies revealed that the benzoxazole moiety could occupy the hinge region of the ATP binding site, an interaction crucial for inhibitory activity. nih.gov Similarly, docking studies have guided the development of benzoxazole derivatives as inhibitors of targets like Aurora B kinase and acetylcholinesterase. nih.gov
Integration of Artificial Intelligence and Machine Learning in Benzoxazole Compound Discovery
Recurrent neural networks and other deep learning models can be trained on large libraries of known bioactive compounds to learn the underlying rules of molecular design. tue.nlnih.gov These models can then generate novel benzoxazole structures that are predicted to have high affinity and specificity for a particular biological target. nih.gov This approach circumvents the limitations of traditional screening by exploring a much wider chemical space. arxiv.org Furthermore, AI and ML algorithms are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Advancements in Sustainable Synthesis of Complex Benzoxazole Architectures
The chemical synthesis of complex benzoxazole derivatives is undergoing a green revolution, with a strong emphasis on developing sustainable and environmentally friendly methods. jetir.orgjetir.org Traditional synthesis methods often rely on harsh reagents and produce significant waste. rsc.org Modern approaches focus on "green chemistry" principles, such as the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. orgchemres.orgresearchgate.net
Recent advancements include the use of microwave irradiation, ultrasound, and mechanochemical reactions to synthesize benzoxazole derivatives in high yields with reduced reaction times. nih.gov The use of water or deep eutectic solvents as reaction media further enhances the environmental credentials of these methods. orgchemres.orgnih.gov
A particularly significant development is the application of continuous flow technology to benzoxazole synthesis. rsc.orgacs.orgnih.gov Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.orgnih.gov Life cycle assessments have demonstrated that continuous flow processes for producing 2-aryl benzoxazoles can reduce carbon emissions and energy consumption by up to 85% compared to traditional batch methods. rsc.org These technologies not only make the synthesis of benzoxazoles more sustainable but also more economically viable. rsc.orgrsc.org
Exploration of Novel Biological Modalities and Target Classes
While benzoxazoles are known for a broad range of biological activities, including antimicrobial and anticancer effects, future research will focus on exploring novel biological targets and therapeutic applications. researchgate.netnih.govnih.gov This involves screening benzoxazole libraries against new and underexploited biological targets to uncover new mechanisms of action. nih.gov
For example, recent studies have identified benzoxazole derivatives as potent inhibitors of glutamate (B1630785) racemase, an enzyme essential for the survival of Mycobacterium tuberculosis but absent in mammals, making it an attractive target for new anti-tuberculosis drugs. nih.gov Other research has explored benzoxazoles as partial agonists of the serotonin (B10506) 5-HT3 receptor, which could be beneficial for treating irritable bowel syndrome without the common side effect of constipation. acs.org The discovery of benzoxazole-based inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase opens up avenues for the development of new treatments for Alzheimer's disease. nih.gov
Synergistic Approaches in Interdisciplinary Chemical Biology Research
The future success of 2-Butyl-1,3-benzoxazol-5-amine derivatives in medicine will depend on strong collaborations between chemists, biologists, pharmacologists, and computational scientists. worldscientific.com This interdisciplinary approach is essential for bridging the gap between basic scientific discoveries and clinical applications.
A key area of this synergistic research is the use of benzoxazole derivatives as chemical probes to study biological systems. nih.gov For instance, fluorescently labeled benzoxazoles can be used to visualize and track biological molecules and processes in living cells. nih.gov This can provide valuable insights into disease mechanisms and help to identify new drug targets. The development of benzothiazole-based molecular probes for imaging tau protein aggregates in Alzheimer's disease is a prime example of this strategy. rsc.orgrsc.org
The combination of synthetic chemistry, biological screening, and in silico modeling represents a powerful paradigm for modern drug discovery. nih.govnih.gov By working together, researchers from different disciplines can accelerate the design, synthesis, and evaluation of new benzoxazole-based drug candidates, ultimately translating promising laboratory findings into new medicines.
Q & A
Q. How are competing reaction pathways analyzed during synthesis optimization?
- Methodological Answer : Reaction monitoring via TLC and GC-MS identifies intermediates. Kinetic studies (variable temperature/time) quantify pathway dominance. Computational transition state modeling (Gaussian) predicts activation barriers for competing mechanisms (e.g., cyclization vs. side-chain oxidation) .
Q. What role does solvent choice play in the crystallization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
